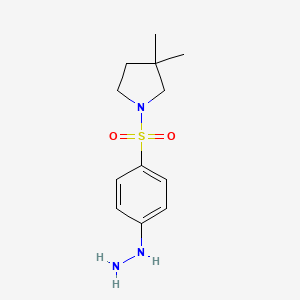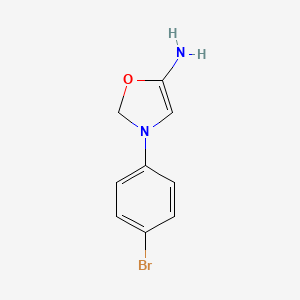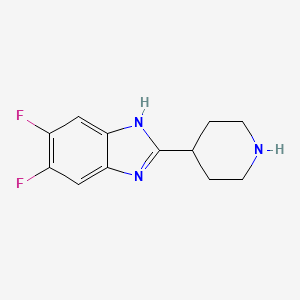![molecular formula C21H20ClNO5 B14797147 (E)-but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B14797147.png)
(E)-but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Asenapine maleate is an atypical antipsychotic medication used primarily for the treatment of schizophrenia and acute mania associated with bipolar disorder. It is marketed under brand names such as Saphris and Sycrest. Asenapine maleate belongs to the dibenzo-oxepino pyrrole class and is known for its high affinity for serotonin and dopamine receptors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of asenapine maleate involves several steps, starting with the intra-molecular cyclization of an intermediate compound using aluminium halide. This process yields the intermediate, which is then further processed to obtain asenapine maleate . The reaction conditions typically involve the use of polyphosphoric acid at elevated temperatures (around 125°C) to facilitate cyclization .
Industrial Production Methods
Industrial production of asenapine maleate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired purity levels .
化学反应分析
Types of Reactions
Asenapine maleate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of asenapine maleate can lead to the formation of hydroxylated derivatives, while reduction can yield dehydrogenated products .
科学研究应用
Asenapine maleate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies involving receptor binding and drug-receptor interactions.
Biology: Employed in research on neurotransmitter systems and their role in psychiatric disorders.
Medicine: Investigated for its efficacy in treating various psychiatric conditions, including schizophrenia and bipolar disorder.
Industry: Utilized in the development of new antipsychotic medications and formulations
作用机制
Asenapine maleate exerts its effects by acting as an antagonist at multiple neurotransmitter receptors, including serotonin (5-HT2A) and dopamine (D2) receptors. This antagonistic action helps to balance the levels of these neurotransmitters in the brain, thereby alleviating symptoms of psychiatric disorders. Additionally, asenapine maleate has a high affinity for histamine and noradrenaline receptors, contributing to its overall therapeutic effects .
相似化合物的比较
Asenapine maleate is often compared with other atypical antipsychotics, such as:
Risperidone: Another atypical antipsychotic with a similar mechanism of action but different receptor affinity profiles.
Olanzapine: Known for its efficacy in treating schizophrenia but associated with higher risks of weight gain and metabolic side effects.
Quetiapine: Used for both schizophrenia and bipolar disorder, with a different side effect profile compared to asenapine maleate.
Asenapine maleate is unique in its sublingual and transdermal formulations, which help to bypass extensive first-pass metabolism and improve bioavailability .
属性
分子式 |
C21H20ClNO5 |
|---|---|
分子量 |
401.8 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |
InChI |
InChI=1S/C17H16ClNO.C4H4O4/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;5-3(6)1-2-4(7)8/h2-8,14-15H,9-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-,15-;/m1./s1 |
InChI 键 |
GMDCDXMAFMEDAG-YWWFJQBASA-N |
手性 SMILES |
CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


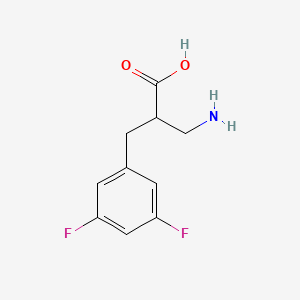
![rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B14797079.png)
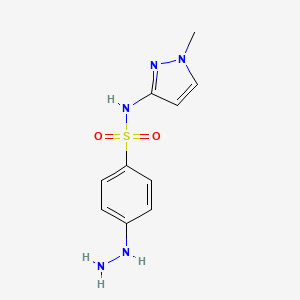
![2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[(9R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]oxan-2-yl]methoxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14797089.png)
![2-amino-3-methyl-N-[(2-methylphenyl)methyl]butanamide](/img/structure/B14797093.png)
![2,4-Dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14797097.png)
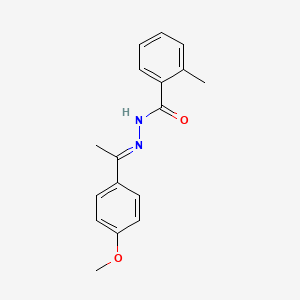
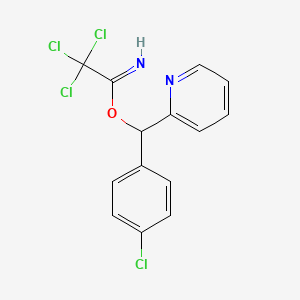
![methyl 4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14797109.png)
![1-[3,3-dimethyl-2-[2-(methylamino)propanoylamino]butanoyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14797116.png)
